2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE
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Overview
Description
2-(4-Morpholinyl)-1H-benzimidazol-1-amine is a chemical compound that features a benzimidazole core substituted with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE typically involves the reaction of benzimidazole derivatives with morpholine under specific conditions. One common method includes the use of a benzimidazole precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-1H-benzimidazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(4-Morpholinyl)-1H-benzimidazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)pyrimidines: These compounds share the morpholine ring but have a pyrimidine core instead of a benzimidazole core.
2-(4-Morpholinyl)ethyl isothiocyanate: This compound features a similar morpholine ring but with different functional groups attached.
Uniqueness
2-(4-Morpholinyl)-1H-benzimidazol-1-amine is unique due to its specific combination of the benzimidazole core and the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26g/mol |
IUPAC Name |
2-morpholin-4-ylbenzimidazol-1-amine |
InChI |
InChI=1S/C11H14N4O/c12-15-10-4-2-1-3-9(10)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8,12H2 |
InChI Key |
IQEKCKWYLKTMNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2N |
Origin of Product |
United States |
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